molecular formula C21H13ClN2O4 B10897146 4-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid

4-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid

Cat. No.: B10897146
M. Wt: 392.8 g/mol
InChI Key: XIIORZHVPSKCRJ-RVDMUPIBSA-N
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Description

“4-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid” is a complex organic compound that features a furan ring, a chlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the chlorophenyl group: This can be achieved via electrophilic aromatic substitution reactions.

    Formation of the cyanoprop-2-enoyl group: This step may involve aldol condensation or similar reactions.

    Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzoic acid moiety.

    Reduction: Reduction reactions can target the cyanoprop-2-enoyl group or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activity, such as anti-inflammatory or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates due to their structural complexity and potential biological activity.

Industry

In the industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “4-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid” would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid methyl ester
  • This compound ethyl ester

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity due to variations in its structure.

Properties

Molecular Formula

C21H13ClN2O4

Molecular Weight

392.8 g/mol

IUPAC Name

4-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C21H13ClN2O4/c22-16-3-1-2-14(10-16)19-9-8-18(28-19)11-15(12-23)20(25)24-17-6-4-13(5-7-17)21(26)27/h1-11H,(H,24,25)(H,26,27)/b15-11+

InChI Key

XIIORZHVPSKCRJ-RVDMUPIBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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